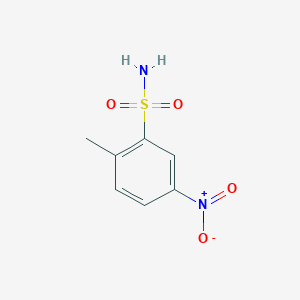

2-Methyl-5-nitrobenzenesulfonamide

説明

2-Methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6) is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at position 2 and a nitro group at position 5, linked to a sulfonamide functional group. It is synthesized via the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with ammonium carbonate, followed by crystallization from methanol . The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters $a = 4.9872 \, \text{Å}$, $b = 6.2814 \, \text{Å}$, and $c = 28.557 \, \text{Å}$, forming intermolecular N–H···O and C–H···O hydrogen bonds that stabilize its crystal lattice .

Its pharmacological relevance stems from the broader sulfonamide class, which exhibits antibacterial, anti-inflammatory, and anti-HIV activities .

特性

IUPAC Name |

2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXWMMGXFSZUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283866 | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-91-6 | |

| Record name | 6269-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with aqueous ammonia solution under controlled temperature conditions .

Industrial Production Methods: Industrial production of 2-Methyl-5-nitrobenzenesulfonamide often involves large-scale sulfonation and subsequent amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2-Methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Reduction: 2-Methyl-5-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学的研究の応用

Cancer Research

2-Methyl-5-nitrobenzenesulfonamide is primarily recognized for its role as a chemical reagent in the synthesis of inhibitors targeting cancer-related carbonic anhydrase enzymes. These enzymes are often overexpressed in various tumors, making them attractive targets for anticancer therapies.

Case Study: Inhibition of Carbonic Anhydrase

Research has demonstrated that derivatives of this compound can effectively inhibit carbonic anhydrase activity. For instance, studies indicate that specific modifications to the sulfonamide structure enhance its inhibitory potency against different isoforms of this enzyme, which is crucial for tumor growth and metastasis .

Synthesis of Deacetylase Inhibitors

Another significant application of this compound is in the synthesis of novel deacetylase inhibitors, which are vital in anti-tumor therapy. Deacetylases play a critical role in regulating gene expression and cellular processes related to cancer progression.

Research Findings

Recent studies have shown that sulfonamide derivatives can modulate the activity of histone deacetylases (HDACs), leading to altered gene expression profiles that favor apoptosis in cancer cells. This mechanism underscores the potential of this compound as a scaffold for developing more effective HDAC inhibitors .

Bitter Taste Receptor Blockers

In addition to its applications in oncology, this compound has been explored as a bitter taste receptor (T2R) blocker. This application is particularly relevant in pharmacology and food science, where modulation of taste perception can influence dietary choices and therapeutic strategies.

Experimental Insights

A study investigating the interaction of various compounds with T2R receptors highlighted that modifications to the this compound structure can enhance its binding affinity to these receptors, thereby influencing taste perception and potentially leading to new flavoring agents or therapeutic compounds .

Antimicrobial Properties

Sulfonamides, including this compound, have been documented for their antimicrobial activities. These compounds inhibit bacterial growth by interfering with folate synthesis pathways.

Antimicrobial Activity Data

Research indicates that this compound exhibits significant antibacterial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

| Application Area | Details |

|---|---|

| Cancer Research | Inhibitor of carbonic anhydrase; deacetylase inhibitor synthesis |

| Bitter Taste Receptor Blocker | Modulates T2R receptor activity |

| Antimicrobial Properties | Exhibits antibacterial activity against multiple pathogens |

作用機序

The mechanism of action of 2-Methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes such as carbonic anhydrase, inhibiting their activity.

Pathways Involved: By inhibiting carbonic anhydrase, it disrupts the regulation of pH and ion balance in cells, leading to therapeutic effects in cancer treatment.

類似化合物との比較

Table 1: Structural Comparison of Selected Sulfonamides

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 2-Methyl-5-nitrobenzenesulfonamide | 6269-91-6 | 2-CH₃, 5-NO₂ | C₇H₈N₂O₄S | 216.21 |

| Benzenesulfonamide | 98-10-2 | None | C₆H₇NO₂S | 157.19 |

| 4-Amino-3-nitrobenzenesulfonamide | 2360-19-2 | 3-NO₂, 4-NH₂ | C₆H₇N₃O₄S | 217.20 |

| N-Methyl-2-nitrobenzenesulfonamide | 23530-40-7 | 2-NO₂, N-CH₃ | C₇H₈N₂O₄S | 216.21 |

| Cresidine sulfonamide | 98489-97-5 | 2-CH₃, 4-NH₂, 5-OCH₃ | C₈H₁₂N₂O₃S | 216.26 |

Key Observations :

- Positional Effects: The nitro group at position 5 in this compound contrasts with derivatives like 4-amino-3-nitrobenzenesulfonamide (nitro at position 3), altering electronic distribution and steric hindrance .

Physicochemical Properties

Table 2: Physical Property Comparison

| Compound Name | Melting Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|

| This compound | 197–199 | 1.5 | Low in water |

| Benzenesulfonamide | 153–155 | 1.35 | Moderate in water |

| 4-Amino-3-nitrobenzenesulfonamide | 258–260 (decomp.) | 1.6 | Low in water |

| Cresidine sulfonamide | 180–182 | 1.3 | High in ethanol |

生物活性

2-Methyl-5-nitrobenzenesulfonamide, a sulfonamide compound with the molecular formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 216.21 g/mol

- CAS Number : 6269-91-6

- Structure : The compound features a nitro group and a sulfonamide functional group, contributing to its reactivity and biological activity.

-

Inhibition of Enzymatic Activity :

- This compound has been identified as an inhibitor of plasmepsin II, an enzyme essential for the survival of malaria parasites. This suggests its potential utility in antimalarial therapies.

- Additionally, it has shown promise as an inhibitor of cancer-related carbonic anhydrase, which is implicated in tumor growth and metastasis .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Biological Activity Overview

Case Studies and Research Findings

-

Antimalarial Activity :

- A study highlighted the efficacy of this compound in inhibiting plasmepsin II with IC50 values indicating significant potency against malaria parasites. The structure-activity relationship (SAR) suggested modifications to enhance efficacy further.

- Anticancer Research :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Methyl-5-nitrobenzenesulfonamide, and what critical parameters influence reaction yield?

- Methodological Answer : The compound is synthesized by heating 2-methyl-5-nitrobenzenesulfonyl chloride with excess ammonium carbonate until the sulfonyl chloride odor dissipates. Key parameters include:

- Temperature control : Ensures complete reaction without decomposition.

- Stoichiometry : Excess ammonium carbonate drives the reaction to completion.

- Purification : Crystallization from methanol yields pure product. Optimizing these steps can improve yield .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : X-ray crystallography reveals an orthorhombic crystal system (space group P222) with unit cell parameters a = 4.9872 Å, b = 6.2814 Å, c = 28.557 Å. The lattice is stabilized by:

- N–H···O hydrogen bonds : Form chains along the a-axis.

- N–H···O···S interactions : Link adjacent chains, enhancing 3D stability .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

- Methodological Answer :

- FT-IR : Confirms sulfonamide (-SONH) and nitro (-NO) groups via peaks at ~1340 cm (S=O asymmetric stretch) and ~1520 cm^{-1 (N–O stretch).

- H NMR : Methyl protons appear as a singlet (~2.5 ppm), while aromatic protons show distinct splitting patterns .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported chromatographic purity data for this compound?

- Methodological Answer :

- HPLC Method Validation : Use a C18 column with a mobile phase of acetonitrile/water (60:40, v/v) at 1 mL/min. Spiking with known impurities and comparing retention times can identify contaminants.

- Cross-Validation : Pair HPLC with LC-MS to detect low-abundance degradation products (e.g., hydrolyzed sulfonamide) .

Q. How do structural modifications at the nitro or methyl groups alter the hydrogen-bonding network and thermal stability of this compound?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO) strengthen hydrogen bonds, increasing melting points. Methyl groups enhance hydrophobicity, affecting solubility.

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures; modified derivatives may show shifted onset points due to altered intermolecular forces .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers (e.g., sulfonyl sulfur).

- Transition State Modeling : Simulate reaction pathways with amines or thiols to predict regioselectivity and activation energies .

Q. How can researchers address discrepancies in reported bioactivity data (e.g., antimicrobial IC) for 2-Methyl-5-nitrobenzesulfonamide?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., E. coli ATCC 25922), solvent (DMSO concentration ≤1%), and incubation times.

- Metabolite Screening : Use LC-HRMS to rule out bioactivity from decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。